molecular formula C24H18O6 B14350027 3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) CAS No. 96129-22-5

3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)

Cat. No.: B14350027
CAS No.: 96129-22-5
M. Wt: 402.4 g/mol
InChI Key: CTGAVMHCYIJXNS-UHFFFAOYSA-N
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Description

3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) is an organic compound characterized by its unique structure, which includes two naphthalene rings connected by an ethane-1,2-diylbis(oxy) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) typically involves the reaction of naphthalene-2-carboxylic acid derivatives with ethane-1,2-diol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe or sensor due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and ether linkages allow it to interact with various biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3’-[Ethylenedioxy]dipropanoic acid: Similar structure with propanoic acid groups instead of naphthalene rings.

    Diethylene glycol di(3-aminopropyl) ether: Contains similar ether linkages but with amine groups and different aromatic structures.

Uniqueness

3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) is unique due to its combination of naphthalene rings and ether linkages, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.

Properties

CAS No.

96129-22-5

Molecular Formula

C24H18O6

Molecular Weight

402.4 g/mol

IUPAC Name

3-[2-(3-carboxynaphthalen-2-yl)oxyethoxy]naphthalene-2-carboxylic acid

InChI

InChI=1S/C24H18O6/c25-23(26)19-11-15-5-1-3-7-17(15)13-21(19)29-9-10-30-22-14-18-8-4-2-6-16(18)12-20(22)24(27)28/h1-8,11-14H,9-10H2,(H,25,26)(H,27,28)

InChI Key

CTGAVMHCYIJXNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OCCOC3=CC4=CC=CC=C4C=C3C(=O)O

Origin of Product

United States

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